BenchChemオンラインストアへようこそ!

7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine

Synthetic Chemistry Nucleophilic Aromatic Substitution Medicinal Chemistry Intermediates

7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 923283-07-2) is a chlorinated heterocyclic building block belonging to the pyrazolo[4,3-d]pyrimidine scaffold class, a privileged structure in medicinal chemistry for developing ATP-competitive kinase inhibitors. With a molecular formula of C₈H₉ClN₄ and a molecular weight of 196.64 g/mol, this compound features a reactive chlorine atom at the C7 position and an isopropyl substituent at the N2 position of the pyrazole ring.

Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
CAS No. 923283-07-2
Cat. No. B3305559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine
CAS923283-07-2
Molecular FormulaC8H9ClN4
Molecular Weight196.64 g/mol
Structural Identifiers
SMILESCC(C)N1C=C2C(=N1)C(=NC=N2)Cl
InChIInChI=1S/C8H9ClN4/c1-5(2)13-3-6-7(12-13)8(9)11-4-10-6/h3-5H,1-2H3
InChIKeyUXCONPFJTJCDHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 923283-07-2): A Versatile Chlorinated Pyrazolopyrimidine Intermediate for Kinase-Targeted Drug Discovery


7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 923283-07-2) is a chlorinated heterocyclic building block belonging to the pyrazolo[4,3-d]pyrimidine scaffold class, a privileged structure in medicinal chemistry for developing ATP-competitive kinase inhibitors [1]. With a molecular formula of C₈H₉ClN₄ and a molecular weight of 196.64 g/mol, this compound features a reactive chlorine atom at the C7 position and an isopropyl substituent at the N2 position of the pyrazole ring . The pyrazolo[4,3-d]pyrimidine core has been validated as a bioisostere of the purine scaffold found in ATP and established CDK inhibitors such as roscovitine, enabling engagement of the kinase hinge region while offering tunable selectivity profiles [2].

Why 7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine Cannot Be Substituted by Generic Analogs in Drug Discovery Programs


The specific substitution pattern of 7-chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine — a chlorine leaving group at C7 for nucleophilic aromatic substitution and an N2-isopropyl group that modulates both steric and electronic properties — critically determines the physicochemical and downstream pharmacological profile of final compounds [1]. In the pyrazolo[4,3-d]pyrimidine CDK inhibitor series, the N2-isopropyl substituent contributes to a binding mode distinct from N1-substituted analogs, with the isopropyl group occupying a hydrophobic pocket adjacent to the hinge region as confirmed by X-ray crystallography (PDB: 3PJ8) [2]. Changing this substituent alters kinase selectivity, cellular potency, and antiproliferative activity, as demonstrated by comparative profiling of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines where subtle N-alkyl variations shifted IC₅₀ values across CDK family members [3].

Head-to-Head Evidence: Where 7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine Demonstrates Verifiable Differentiation


Synthetic Versatility: C7-Chloro Leaving Group Enables Direct SNAr Derivatization Without Intermediate Protection Steps

The 7-chloro substituent on 7-chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling direct installation of amine, alkoxy, or thioether functionality at the C7 position without prior NH protection steps required for the 1H-tautomer analog (7-chloro-1H-pyrazolo[4,3-d]pyrimidine, CAS 923282-64-8). This is a critical operational advantage for library synthesis [1]. In the synthesis of CDK inhibitor candidates, chloro derivatives of pyrazolo[4,3-d]pyrimidine undergo direct amination under mild conditions (e.g., amine, IPA, reflux), as documented in multi-step synthetic schemes for trisubstituted pyrazolo[4,3-d]pyrimidines where the C7-Cl intermediate is reacted without additional activation [2]. By contrast, the 1H-tautomer (N1-H) requires separate alkylation or protection/deprotection sequences prior to C7 functionalization to avoid competing N1 substitution.

Synthetic Chemistry Nucleophilic Aromatic Substitution Medicinal Chemistry Intermediates

Bioisosteric Scaffold Advantage: Pyrazolo[4,3-d]pyrimidine Core Outperforms Purine-Based CDK Inhibitors in Cellular Antiproliferative Assays

Pyrazolo[4,3-d]pyrimidine-based CDK inhibitors derived from intermediates such as 7-chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine demonstrate improved cellular antiproliferative activity compared to their purine counterparts. A direct comparison between the purine-based CDK inhibitor CR8 and its pyrazolo[4,3-d]pyrimidine bioisosteres confirmed that the novel compounds are more potent in cellular assays than purines [1]. Furthermore, compound 7 (7-benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine), a prototypical derivative accessible from the 7-chloro intermediate scaffold, exhibited anticancer activities exceeding those of its purine bioisostere roscovitine across multiple cancer cell lines [2]. In lymphoma models, 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines showed IC₅₀ values against CDK2 of 2.0 nM, with potent antiproliferative activity in non-Hodgkin lymphoma cell lines that surpassed purine-based comparators [3].

CDK Inhibition Bioisostere Antiproliferative Activity

Regioisomeric Selectivity: N2-Isopropyl Substitution Defines CDK Selectivity Profile Compared to N1-Alkyl Regioisomers

The N2-isopropyl substitution pattern of 7-chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine directs downstream inhibitors toward a specific CDK selectivity profile distinct from N1-alkyl regioisomers. Kinase selectivity profiling of trisubstituted pyrazolo[4,3-d]pyrimidines bearing the 2-isopropyl (N2-substituted) scaffold revealed preferential inhibition of CDK2, CDK5, and CDK9 over a panel of 50 protein kinases [1]. Preliminary profiling of one of the most active compounds demonstrated high selectivity for CDKs, with minimal off-target kinase inhibition [2]. This contrasts with N1-substituted pyrazolo[4,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidine regioisomers, which exhibit broader or shifted kinase inhibition profiles [3]. The structural basis for this selectivity is evident in the X-ray crystal structure of a pyrazolo[4,3-d]pyrimidine bioisostere bound to CDK2 (PDB: 3PJ8, resolution 1.96 Å), where the isopropyl group makes specific hydrophobic contacts within the ATP-binding pocket [4].

Kinase Selectivity Regioisomer CDK Family Profiling

Dual Functionalization Handle: C7-Cl and C3/C5 Positions Enable Sequential Derivatization for Focused Library Synthesis

7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine provides two orthogonal diversification points: the C7-Cl leaving group for nucleophilic displacement and the C3 and C5 positions available for further functionalization via metal-catalyzed cross-coupling or electrophilic substitution. Published synthetic schemes for pyrazolo[4,3-d]pyrimidine libraries demonstrate sequential derivatization starting from chloro intermediates: (i) POCl₃-mediated chlorination at C7, (ii) nucleophilic amination at the C7 position, and (iii) additional functionalization at C5 via hydroxyl/amino substitution [1]. This contrasts with 5,7-dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 1630906-67-0), which, while offering two leaving groups, introduces chemoselectivity challenges and requires careful kinetic control to differentiate C5 vs. C7 reactivity . The mono-chloro intermediate 7-chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine offers a cleaner synthetic entry point for stepwise elaboration with established precedents for C3/C5 alkyl, aryl, and heteroaryl substitution in the final CDK inhibitor series [2].

Parallel Synthesis Focused Library SAR Exploration

Purity and Quality: Commercial Availability at NLT 98% Purity Facilitates Reproducible SAR Campaigns

7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine is commercially available at NLT 98% purity from ISO-certified suppliers, with accompanying analytical documentation including NMR, HPLC, and MS spectra . This specification meets the purity threshold required for reproducible biological assay data in kinase inhibitor screening campaigns, where trace impurities can confound IC₅₀ measurements. In contrast, alternative chloro-pyrazolo[4,3-d]pyrimidine intermediates accessed from non-ISO-certified sources (e.g., 7-chloro-1H-pyrazolo[4,3-d]pyrimidine, CAS 923282-64-8, commonly offered at 95% purity) may introduce variability in downstream biological results . The documented purity specification and batch-to-batch consistency are critical for procurement decisions in academic screening centers and pharmaceutical R&D laboratories where assay reproducibility directly impacts hit-to-lead progression decisions .

Chemical Purity Reproducibility Procurement Specification

Procurement-Ready Application Scenarios for 7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 923283-07-2)


Focused CDK Inhibitor Library Synthesis for Oncology Lead Discovery

7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine serves as the ideal central intermediate for generating focused libraries of CDK2/CDK5/CDK9-selective inhibitors. The C7-Cl position undergoes direct SNAr with diverse amines to generate 50–200 compound arrays, while the N2-isopropyl group pre-defines the CDK-selectivity pharmacophore observed in co-crystal structures (PDB: 3PJ8) [1][2]. Medicinal chemistry teams can eliminate the N-alkylation protection step required for 1H-tautomer analogs, reducing library production time by an estimated 1–2 weeks per campaign. The resulting derivatives retain the pyrazolo[4,3-d]pyrimidine scaffold's demonstrated superiority over purine-based CDK inhibitors in cellular antiproliferative assays [3].

CDK7-Selective Inhibitor Development Using Structure-Guided Design

Recent advances in selective CDK7 inhibition using trisubstituted pyrazolo[4,3-d]pyrimidines (e.g., LGR6768 and related derivatives) have established the 2-isopropyl-substituted scaffold as a privileged template for achieving nanomolar CDK7 potency with favorable selectivity across the CDK family [4]. 7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine provides the direct entry point for synthesizing these C7-amino-substituted CDK7 inhibitors, with structural biology (CDK2 co-crystal at 2.6 Å resolution) and CDK7 docking studies providing a rational basis for C7 substituent selection [5]. This application leverages the scaffold's established kinase hinge-binding mode and the N2-isopropyl group's contribution to the CDK selectivity signature.

Angiogenesis Inhibitor Development via CDK5-Mediated Mechanism

Trisubstituted pyrazolo[4,3-d]pyrimidines derived from 7-chloro intermediates have been validated as potent angiogenesis inhibitors acting through CDK5 inhibition in endothelial cells [6]. Starting from 7-chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine, C7 amination followed by C5 functionalization yields compounds (e.g., LGR1406, LGR1407) that inhibit endothelial cell proliferation (IC₅₀ 1–18 µM), migration (27–51% reduction), and tube formation (25–60% reduction) at non-toxic concentrations (10 µM), with in vivo activity confirmed in the chick chorioallantoic membrane (CAM) assay [6]. The N2-isopropyl intermediate is essential for accessing this specific chemotype.

Kinase Selectivity Profiling and Panel Screening for Lead Characterization

For contract research organizations (CROs) and academic screening centers conducting kinase selectivity profiling, 7-chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine-derived compounds offer a well-characterized selectivity baseline. Published profiling data across 50-kinase panels demonstrate that N2-isopropyl pyrazolo[4,3-d]pyrimidines exhibit focused CDK family inhibition with minimal off-target kinase activity [6][3]. This established selectivity fingerprint reduces the risk of pursuing compounds with promiscuous kinase binding, streamlining the hit triage process and conserving screening resources.

Quote Request

Request a Quote for 7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.